![molecular formula C14H13BrN4O2S B2536910 2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]sulfonylbenzonitrile CAS No. 2415551-97-0](/img/structure/B2536910.png)
2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]sulfonylbenzonitrile
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Description
Scientific Research Applications
Chemical Modification and Synthesis
- Chemical Modification for Antibacterial Activity : Chemical modifications of sulfazecin, including 2-azetidinone derivatives, have been explored to enhance antibacterial activity. The introduction of various substituents, notably the carbamoyloxymethyl group, has shown promising effects on antibacterial efficacy against Gram-negative bacteria, including Pseudomonas aeruginosa (Sendai et al., 1985).
- Synthesis Starting from Epoxysuccinic Acid : Efficient synthetic pathways have been developed for 2-azetidinone derivatives, showcasing potent antibacterial activity against Gram-negative bacteria, using (2R, 3R)-epoxysuccinic acid as a starting material (Sendai et al., 1985).
Reactivity and Transformation
- Solvent-Controlled Transformation : The reactivity of 2-bromomethyl-2-methylaziridines, which are structurally similar to the compound , demonstrates solvent-dependent behavior, enabling selective formation of functionalized aziridines or azetidines (Stankovic et al., 2012).
- 4-Endo-Trig Cyclization Processes : The use of bis(collidine)bromine(I) hexafluorophosphate as a reagent in methylene chloride leads to the diastereospecific formation of 2-oxetanones and 2-azetidinones, highlighting a novel approach for synthesizing these compounds (Homsi & Rousseau, 1999).
Biological and Pharmacological Potency
- Antibacterial and Antimicrobial Activities : Substituted azetidinones, including those similar to the compound of interest, have been synthesized and evaluated for their antimicrobial properties, showing significant activity predominantly against Gram-negative bacteria (Woulfe & Miller, 1985).
- Anticancer and Anti-5-Lipoxygenase Agents : Novel pyrazolopyrimidines derivatives, related to the compound , have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, displaying promising results in cytotoxic and inhibition assays (Rahmouni et al., 2016).
Herbicide Resistance
- Herbicide Resistance in Transgenic Plants : A gene encoding a specific nitrilase, which converts bromoxynil (a compound similar to the one ) to a metabolite, has been cloned and expressed in transgenic tobacco plants, conferring resistance to high levels of bromoxynil, a photosynthetic inhibitor (Stalker et al., 1988).
properties
IUPAC Name |
2-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]sulfonylbenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN4O2S/c15-13-6-17-18(10-13)7-11-8-19(9-11)22(20,21)14-4-2-1-3-12(14)5-16/h1-4,6,10-11H,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSZNQAAQNXKBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC=C2C#N)CN3C=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]sulfonylbenzonitrile |
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